molecular formula C9H8N2O3 B15364530 Methyl 1,2-dihydro-2-oxopyrazolo[1,5-a]pyridine-6-carboxylate

Methyl 1,2-dihydro-2-oxopyrazolo[1,5-a]pyridine-6-carboxylate

Cat. No.: B15364530
M. Wt: 192.17 g/mol
InChI Key: OVBACSVSWFTYAY-UHFFFAOYSA-N
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Description

Methyl 1,2-dihydro-2-oxopyrazolo[1,5-a]pyridine-6-carboxylate: is a chemical compound belonging to the class of pyrazolopyridines This compound features a pyrazole ring fused to a pyridine ring, which is further substituted with a carboxylate group and a methyl group

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of appropriate precursors, such as hydrazines and β-ketoesters, under acidic or basic conditions.

  • Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.

  • Metal-Catalyzed Reactions: Transition metal catalysts, such as palladium or copper, can be employed to facilitate the formation of the pyrazolopyridine core.

Industrial Production Methods:

  • Batch Production: Large-scale synthesis is typically carried out in batch reactors, where the reaction mixture is heated and stirred under controlled conditions.

  • Continuous Flow Synthesis: This method involves the continuous flow of reactants through a reactor, allowing for more efficient and scalable production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the carboxylate group into alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine or pyrazole rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Heterocyclic compounds with various substituents.

Scientific Research Applications

Chemistry: Methyl 1,2-dihydro-2-oxopyrazolo[1,5-a]pyridine-6-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound exhibits biological activities, such as antimicrobial and antitumor properties. It has been studied for its potential use in developing new therapeutic agents.

Medicine: Research has explored its application in drug discovery, particularly in the design of kinase inhibitors and other pharmaceuticals targeting various diseases.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The pyrazolopyridine core can bind to these targets, modulating their activity and leading to biological responses. The exact mechanism may vary depending on the specific application and target involved.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyridine: A closely related compound with similar biological activities.

  • Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological properties.

  • Pyrazole Derivatives:

Uniqueness: Methyl 1,2-dihydro-2-oxopyrazolo[1,5-a]pyridine-6-carboxylate stands out due to its specific structural features and reactivity, which make it suitable for a wide range of applications.

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Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 2-oxo-1H-pyrazolo[1,5-a]pyridine-6-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)6-2-3-7-4-8(12)10-11(7)5-6/h2-5H,1H3,(H,10,12)

InChI Key

OVBACSVSWFTYAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C(=CC(=O)N2)C=C1

Origin of Product

United States

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